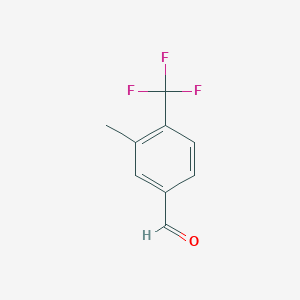

3-Methyl-4-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-4-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.149. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Catalysis and Organic Synthesis

3-Methyl-4-(trifluoromethyl)benzaldehyde is used in catalysis and organic synthesis. For example, a study by Yamakawa and Noyori (1999) explored its role in the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by a specific aminoalkoxide, providing insights into the origin of enantioselection in these reactions (Yamakawa & Noyori, 1999).

2. Green Chemistry Applications

In the realm of green chemistry, this compound has been utilized in sustainable processes. Verdía, Santamarta, and Tojo (2017) reported on its use in an undergraduate chemistry class project, focusing on the synthesis of 3-(methoxycarbonyl)coumarin in an ionic liquid, emphasizing the innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

3. Polymer Science and CO2 Adsorption

Li, Zhang, and Wang (2016) demonstrated the use of this compound in synthesizing microporous polyaminals for adsorption of carbon dioxide, highlighting its potential in environmental applications (Li, Zhang, & Wang, 2016).

4. Photocatalysis

In the field of photocatalysis, this compound is used in processes like selective synthesis of benzaldehyde from benzyl alcohol, as reported by Lima et al. (2017). This study highlights its use in environmentally friendly conditions with metal-free catalysts (Lima et al., 2017).

5. Biotechnological Applications

Craig and Daugulis (2013) explored the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This research illustrates the potential of this compound in biotechnological applications, particularly in flavor industry (Craig & Daugulis, 2013).

6. Synthesis of High-Value Chemicals

The synthesis of high-density aviation fuels from methyl benzaldehyde, as investigated by Xu et al. (2018), represents another application of this compound in the synthesis of valuable chemicals (Xu et al., 2018).

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed effects.

Biochemical Pathways

It’s used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which are potent antitumor agents . This suggests that it may play a role in pathways related to cell proliferation and apoptosis.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as it’s known to improve the metabolic stability of pharmaceutical compounds .

Result of Action

Its use in the synthesis of antitumor agents suggests that it may have cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-4-(trifluoromethyl)benzaldehyde. For instance, it’s air-sensitive and should be stored away from air and oxidizing agents . These factors could potentially affect its reactivity and stability.

Biochemische Analyse

Biochemical Properties

It is known to be used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which are potent antitumor agents . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation

Eigenschaften

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFRROHBKANIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/no-structure.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)

![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)

![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)

![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)